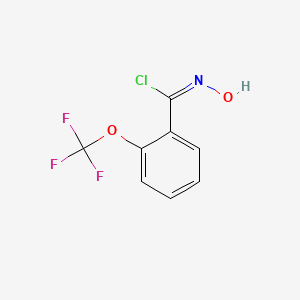

N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride

Description

Properties

IUPAC Name |

(1E)-N-hydroxy-2-(trifluoromethoxy)benzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-3-1-2-4-6(5)15-8(10,11)12/h1-4,14H/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZKSSFWTSEFBD-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N\O)/Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Fluorination of Benzene Derivatives

The foundational step in synthesizing trifluoromethoxy-substituted benzene intermediates involves chlorination followed by fluorination. A patented method describes the reaction of anisole (methoxybenzene) with chlorine gas in the presence of a radical initiator (e.g., benzoyl peroxide) and a solvent such as 4-chlorobenzotrifluoride . Key conditions include:

-

Temperature : 90–100°C under UV illumination.

-

Chlorine flow rate : 15–20 LPH (liters per hour).

-

Reaction duration : 4–5 hours for initial chlorination, followed by 2 hours of post-reaction chlorine purging .

This step yields trichloromethoxybenzene, which undergoes fluorination with anhydrous hydrogen fluoride (AHF) at 80°C under pressurized conditions (30–35 kg/cm²) . The fluorination replaces chlorine atoms with fluorine, forming trifluoromethoxybenzene. Distillation under atmospheric pressure isolates the pure product, achieving yields of ~70% .

Table 1: Chlorination-Fluorination Reaction Parameters

| Parameter | Conditions |

|---|---|

| Chlorinating agent | Cl₂ gas |

| Catalyst | Benzoyl peroxide |

| Solvent | 4-Chlorobenzotrifluoride |

| Fluorination pressure | 30–35 kg/cm² |

| Isolation method | Distillation |

Nitration of Trifluoromethoxybenzene

Nitration introduces a nitro group at the para position relative to the trifluoromethoxy group. The process employs a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a chlorinated solvent such as dichloromethane (DCM) . Key details include:

-

Temperature gradient : 0°C (initial addition) to 30°C (post-addition stirring).

-

Acid ratio : H₂SO₄:HNO₃ ≈ 3:1 by mass.

-

Isolation : Layer separation and solvent evaporation yield para-nitro-trifluoromethoxybenzene as the major isomer (90% selectivity) .

Table 2: Nitration Reaction Conditions

| Component | Quantity/Parameter |

|---|---|

| Trifluoromethoxybenzene | 118 g |

| DCM | 590 g |

| H₂SO₄ | 174.24 g |

| HNO₃ | 58.24 g |

| Reaction time | 2 hours |

Reduction and Diazotization Pathways

Reduction of the nitro group to an amine is achieved via catalytic hydrogenation or iron-mediated reduction in hydrochloric acid . For example, iron filings in HCl at 30–80°C convert para-nitro-trifluoromethoxybenzene to para-trifluoromethoxyaniline . Subsequent diazotization with sodium nitrite (NaNO₂) in sulfuric acid at <5°C generates a diazonium salt, which decomposes in boiling H₂SO₄ to yield phenolic intermediates .

Formation of the Carboximidoyl Chloride Moiety

The target compound’s N-hydroxyimidoyl chloride group is introduced through amidoxime intermediates. While direct literature on this specific transformation is limited, analogous routes suggest:

-

Amidoxime synthesis : Reaction of para-trifluoromethoxyaniline with hydroxylamine (NH₂OH) in ethanol under reflux.

-

Chlorination : Treatment of the amidoxime with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to replace the hydroxylamine group with chlorine .

Critical considerations :

-

Solvent choice : Chlorinated solvents (e.g., DCM) enhance reaction homogeneity.

-

Temperature control : Exothermic chlorination requires cooling to 0–10°C.

Purification and Analytical Validation

Isolation of N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride involves:

-

Layer separation : For acid-base extraction.

-

Solvent evaporation : Under reduced pressure to prevent decomposition.

Analytical methods such as GC-MS and NMR confirm structural integrity, while titration quantifies chloride content.

Challenges and Optimization Strategies

-

Isomer separation : Ortho/para isomer ratios influence yield; fractional crystallization improves selectivity.

-

By-product management : Neutralization of HCl/HF gases requires scrubbers to meet environmental standards.

-

Scale-up limitations : Pressurized fluorination demands corrosion-resistant reactors (e.g., SS 316 autoclaves) .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where the chloride group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of products with specific properties and applications.

Mechanism of Action

The mechanism of action of N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group, hydroxy group, and carboximidoyl chloride moiety can participate in various chemical interactions, leading to the compound’s effects. These interactions may involve binding to enzymes, receptors, or other biomolecules, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name : N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride

- CAS No.: 74467-04-2

- Molecular Formula: C₈H₅ClF₃NO

- Molecular Weight : 223.581 g/mol

- Purity : ≥98% (HPLC)

- Physical Properties : Melting point 80–82°C .

Structural Features :

The compound consists of a benzene ring substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and a carboximidoyl chloride (-C(=N-O)Cl) functional group. The trifluoromethoxy group is a strong electron-withdrawing substituent, influencing reactivity and stability .

Applications :

Primarily used as an intermediate in organic synthesis, particularly in coupling reactions, pharmaceutical manufacturing, and functional material development . Custom synthesis is available at gram to kilogram scales .

Comparison with Structurally Similar Compounds

N-Hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride

- CAS No.: 74467-05-3

- Molecular Formula: C₈H₅ClF₃NO (identical to the target compound).

- Key Differences :

- Substituent Position : Trifluoromethyl (-CF₃) at the 4-position (para) vs. trifluoromethoxy (-OCF₃) at the 2-position (ortho) in the target compound.

- Electronic Effects : The -OCF₃ group is more electron-withdrawing than -CF₃ due to the oxygen atom, altering the ring’s electronic density and directing effects in reactions .

2-Chloro-5-(trifluoromethoxy)benzoyl chloride

- CAS No.: 1261731-24-1

- Molecular Formula : C₈H₃Cl₂F₃O₂

- Key Differences :

- Functional Group : Benzoyl chloride (-COCl) vs. carboximidoyl chloride (-C(=N-O)Cl).

- Substituents : Additional chlorine at the 2-position and trifluoromethoxy at the 5-position.

- Applications : Used as a precursor in drug synthesis (e.g., kinase inhibitors), highlighting the versatility of trifluoromethoxy-substituted aromatics in medicinal chemistry .

Trifluoroacetimidoyl Chlorides

- General Structure : N-(haloaryl)trifluoroacetimidoyl chlorides .

- Example : N-(2-bromophenyl)trifluoroacetimidoyl chloride.

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Electronic Effects : The -OCF₃ group in the target compound enhances electrophilic substitution at the ortho position due to its strong electron-withdrawing nature, while -CF₃ (as in the para isomer) offers moderate deactivation .

- Data Discrepancies : Evidence conflicts on whether CAS 74467-04-2 corresponds to -CF₃ or -OCF₃ substitution . Cross-verification with spectral data (e.g., NMR) is recommended for clarity.

Biological Activity

The biological activity of N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride is primarily attributed to its ability to interact with various enzymes and proteins. The compound's structure plays a crucial role in its biological activity:

- Trifluoromethoxy group: Enhances lipophilicity and binding affinity to molecular targets.

- Carboximidoyl chloride moiety: Forms covalent bonds with nucleophilic sites on target molecules.

This unique combination allows the compound to effectively modulate protein functions and inhibit specific enzymes, making it valuable for biochemical research and potential therapeutic applications.

Enzyme Inhibition Studies

Research has shown that this compound can effectively inhibit specific enzymes by binding covalently to their active sites. While specific data on this compound is limited, studies on similar compounds provide insight into its potential activity.

For instance, a study on hydroxyimine-tethered benzenesulfonamides, which share structural similarities, demonstrated significant inhibition of human carbonic anhydrase (hCA) isoforms. The following table illustrates the inhibition constants (Ki) for various compounds against different hCA isoforms:

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|

| 29 | 3.0 | 9.0 | 121.0 | 5.5 |

| 30 | 3.5 | 9.4 | 43.0 | 8.2 |

| 33 | 80.7 | 6.6 | 1339.0 | 106.2 |

These results suggest that compounds with similar structural features to this compound can exhibit potent enzyme inhibition, particularly against carbonic anhydrases .

Potential Therapeutic Applications

The biological activity of this compound and similar compounds suggests several potential therapeutic applications:

- Anticancer activity: Inhibition of tumor-associated carbonic anhydrases (e.g., hCA IX and hCA XII) could potentially suppress tumor growth and metastasis .

- Antiglaucoma effects: Inhibition of carbonic anhydrases in the eye could help regulate intraocular pressure, a key factor in glaucoma treatment .

- Enzyme modulation: The compound's ability to interact with various enzymes could be exploited for treating disorders related to enzyme dysfunction.

Case Study: Carbonic Anhydrase Inhibition

While specific case studies on this compound are not available, research on similar compounds provides valuable insights. For example, compound 30 from the hydroxyimine-tethered benzenesulfonamide series demonstrated promising results:

- Inhibition of hCA IX: Ki = 43.0 nM

- Inhibition of hCA XII: Ki = 8.2 nM

These results indicate potent inhibition of tumor-associated carbonic anhydrases, suggesting potential anticancer activity .

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural features. The trifluoromethoxy group enhances the compound's lipophilicity and binding affinity, while the carboximidoyl chloride moiety enables covalent bonding with target molecules.

Comparisons with similar compounds reveal the impact of structural modifications on biological activity:

- Fluorine substitution: Compounds with fluorine atoms often exhibit enhanced stability and lipophilicity, influencing their biological activity.

- Hydroxyl group presence: The hydroxyl group in this compound likely enhances its solubility and reactivity compared to similar compounds without this group.

Future Research Directions

To further elucidate the biological activity of this compound, future research should focus on:

- Specific enzyme inhibition studies to identify primary targets and mechanisms of action.

- In vitro and in vivo studies to assess potential therapeutic applications, particularly in cancer and glaucoma treatment.

- Structure-activity relationship studies to optimize the compound's biological activity and pharmacological properties.

Q & A

Q. What are the optimal synthetic pathways for preparing N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of substituted anilines with hydroxylamine derivatives, followed by chlorination. Key steps include:

- Using anhydrous acetone as a solvent with triethylamine to neutralize HCl byproducts, ensuring high purity (≥98%) .

- Chlorination with SOCl₂ or PCl₅ under inert conditions to avoid hydrolysis of the imidoyl chloride group .

Yield optimization (up to 93%) requires strict control of temperature (0–5°C during chlorination) and moisture exclusion .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy (-OCF₃) group enhances electrophilicity at the imidoyl chloride center, facilitating reactions with:

- Primary amines to form substituted benzimidazoles via Cu(I)/TMEDA-catalyzed cross-coupling .

- Thiocyanate ions (KSCN) to generate imidoyl isothiocyanates, intermediates for heterocycle synthesis .

Kinetic studies show accelerated reactivity compared to non-fluorinated analogs due to increased polarization of the C–Cl bond .

Advanced Research Questions

Q. How can contradictory data on reaction outcomes (e.g., selectivity in heterocycle formation) be resolved when using this compound?

Methodological Answer: Contradictions often arise from ligand effects and substrate steric hindrance . For example:

- Cu(I)/TMEDA systems favor 2-(trifluoromethyl)benzimidazole formation, while ligand-free conditions lead to side products .

- Steric maps of the trifluoromethoxy group’s ortho position reveal steric clashes with bulky amines, necessitating computational modeling (DFT) to predict regioselectivity .

Resolution requires control experiments with varying ligands and substituent steric parameters .

Q. What analytical techniques are critical for characterizing intermediates and verifying purity in synthesis?

Methodological Answer:

- ESI-MS (Electrospray Ionization Mass Spectrometry): Confirms molecular ion peaks (e.g., [M + 1]⁺ at m/z 223.5) .

- ¹⁹F NMR : Quantifies trifluoromethoxy group integrity (δ ~ -58 ppm for -OCF₃) and detects hydrolysis byproducts .

- HPLC-PDA : Validates purity (NLT 98%) by tracking retention times and UV absorption profiles .

Q. How does this compound enable the synthesis of bioactive heterocycles, and what are key mechanistic considerations?

Methodological Answer: The compound serves as a precursor for 2-(trifluoromethyl)benzimidazoles , which exhibit antiviral and anticancer activity. Mechanistically:

- Cu(I)-catalyzed cross-coupling with amines proceeds via oxidative addition at the C–Cl bond, followed by reductive elimination to form the heterocyclic core .

- Ligand-dependent pathways (e.g., TMEDA) stabilize Cu intermediates, suppressing aryl halide homocoupling side reactions .

Applications in drug discovery require screening diverse amine partners and optimizing catalyst loading (e.g., 5 mol% CuI) .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

Methodological Answer: Key challenges include:

- Hydrolysis sensitivity : Requires anhydrous conditions and Schlenk-line techniques for large-scale chlorinations .

- Exothermic reactions : Controlled addition of chlorinating agents (e.g., SOCl₂) using cryogenic baths (-20°C) to prevent thermal degradation .

- Byproduct management : Triethylamine hydrochloride precipitates must be filtered promptly to avoid clogging reactors .

Q. How does this compound perform in asymmetric catalysis, particularly in transition-metal systems?

Methodological Answer: Derivatives of the compound (e.g., CF₃O-BiPhep ligands) enhance electronic deficiency in catalytic systems, improving enantioselectivity in:

- Ir-catalyzed hydrogenation : Achieves up to 92% ee for quinolines by stabilizing metal-ligand π-backbonding .

- Pd-catalyzed C–N coupling : The trifluoromethoxy group’s electronegativity accelerates oxidative addition to Pd(0) centers .

Mechanistic studies highlight ligand steric tuning (e.g., atropisomeric diphosphines) as critical for chiral induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.